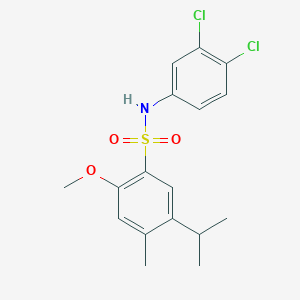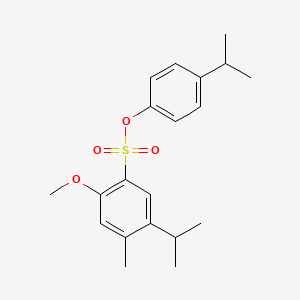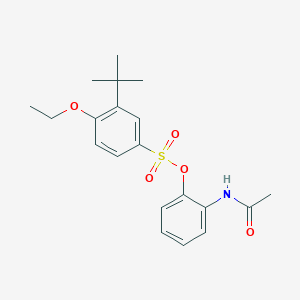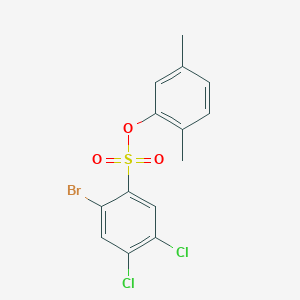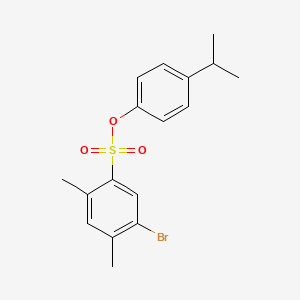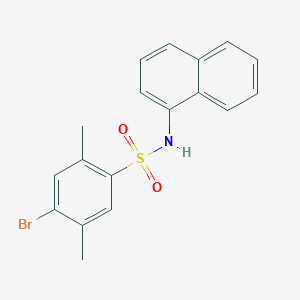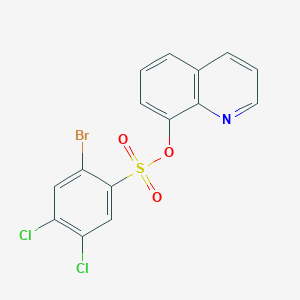
Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate, also known as QBS, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a key enzyme involved in the regulation of insulin signaling and glucose homeostasis.
Mécanisme D'action
Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate works by binding to the active site of PTP1B and blocking its enzymatic activity. This leads to an increase in insulin signaling and glucose uptake in cells, which results in improved glucose homeostasis and insulin sensitivity. Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate has also been shown to inhibit the growth and proliferation of cancer cells by targeting PTP1B.
Biochemical and Physiological Effects
Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate has been shown to have a number of biochemical and physiological effects. It improves glucose homeostasis and insulin sensitivity by increasing insulin signaling and glucose uptake in cells. Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate also inhibits the growth and proliferation of cancer cells by targeting PTP1B. In addition, Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate has been shown to have anti-inflammatory and neuroprotective effects in animal models of inflammation and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate is a potent and selective inhibitor of PTP1B, which makes it a valuable tool for studying the role of this enzyme in various biological processes. It is also relatively easy to synthesize and has good solubility in organic solvents. However, Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects on other enzymes and signaling pathways are not well understood.
Orientations Futures
There are several future directions for research on Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate. One area of interest is the development of Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate analogs with improved potency and selectivity for PTP1B. Another area of interest is the investigation of the effects of Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate on other enzymes and signaling pathways, which could lead to the discovery of new therapeutic targets for diseases such as cancer and diabetes. Finally, the development of Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate-based therapies for the treatment of these diseases is also an area of active research.
Conclusion
In conclusion, Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate is a valuable tool for studying the role of PTP1B in various biological processes. It has been shown to improve glucose homeostasis and insulin sensitivity, inhibit the growth and proliferation of cancer cells, and have anti-inflammatory and neuroprotective effects. While Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate has some limitations for lab experiments, its potential for the development of new therapies for diseases such as cancer and diabetes makes it an important area of research.
Méthodes De Synthèse
The synthesis of Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate involves the reaction of 8-aminoquinoline with 2-bromo-4,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Applications De Recherche Scientifique
Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate has been extensively used in scientific research as a tool to study the role of PTP1B in various biological processes. It has been shown to improve glucose homeostasis and insulin sensitivity in animal models of type 2 diabetes. Quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate has also been used to investigate the role of PTP1B in cancer, inflammation, and neurodegenerative diseases.
Propriétés
IUPAC Name |
quinolin-8-yl 2-bromo-4,5-dichlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrCl2NO3S/c16-10-7-11(17)12(18)8-14(10)23(20,21)22-13-5-1-3-9-4-2-6-19-15(9)13/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRZUSOHMHJALY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OS(=O)(=O)C3=CC(=C(C=C3Br)Cl)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrCl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolin-8-yl 2-bromo-4,5-dichlorobenzene-1-sulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methoxy-N-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]-4-oxo-1H-pyridine-2-carboxamide](/img/structure/B7440275.png)


![4-fluoro-3-methoxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440301.png)
![2,4-dichloro-5-fluoro-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440303.png)
![4-chloro-3-hydroxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440308.png)
![4,6-dimethyl-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-2-carboxamide](/img/structure/B7440309.png)
![1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B7440316.png)
